

Spinorphin TFA Salt: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Spinorphin TFA

Cat. No.: B12426442

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This technical guide provides an in-depth overview of the physicochemical properties, biological activity, and relevant experimental protocols for Spinorphin Trifluoroacetate (TFA) salt. Spinorphin, a heptapeptide with the amino acid sequence Leu-Val-Val-Tyr-Pro-Trp-Thr (LVVYPWT), is an endogenous non-classical opioid peptide with significant potential in pain management and neurological research.[1][2] The TFA salt form enhances its stability and solubility, facilitating its use in research and pharmaceutical development.[3]

Physicochemical Properties

Spinorphin TFA salt is typically a white to off-white solid powder.[4] Its fundamental physicochemical characteristics are summarized in the table below.



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Solubility and Stability

Solubility: Information regarding specific solvents and concentrations is not extensively detailed in the provided search results. However, it is generally indicated that the trifluoroacetate salt form improves solubility.[3] For laboratory use, it is recommended to refer to the supplier's datasheet for specific solubility information. If preparing a stock solution with water, it is advised to filter and sterilize it using a 0.22 µm filter before use.[4]

Stability and Storage: For long-term stability, **Spinorphin TFA** salt should be stored in a sealed container, away from moisture and light, preferably under a nitrogen atmosphere.[4]

Recommended storage temperatures are:

- -80°C: for up to 6 months[4]
- -20°C: for up to 1 month[4]
- ≤ -10°C: general recommendation[3]

To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution upon preparation.[4]

Biological Activity

Spinorphin was first isolated from the bovine spinal cord and is known to be an endogenous inhibitor of enkephalin-degrading enzymes.[1][6][7] Enkephalins are endogenous opioid

peptides involved in pain modulation, but they are rapidly degraded by various enzymes.[7] By inhibiting these enzymes, Spinorphin potentiates the analgesic effects of enkephalins.[4][7]

The primary enzymes inhibited by Spinorphin include:

- Aminopeptidase N (APN)[1]
- Dipeptidyl Peptidase III (DPP3)[1][7]
- Angiotensin-Converting Enzyme (ACE)[1][5]
- Neutral Endopeptidase (NEP) or Enkephalinase[1][5]

The inhibitory concentrations (IC50) of Spinorphin against enkephalin-degrading enzymes from monkey brain have been reported as follows:



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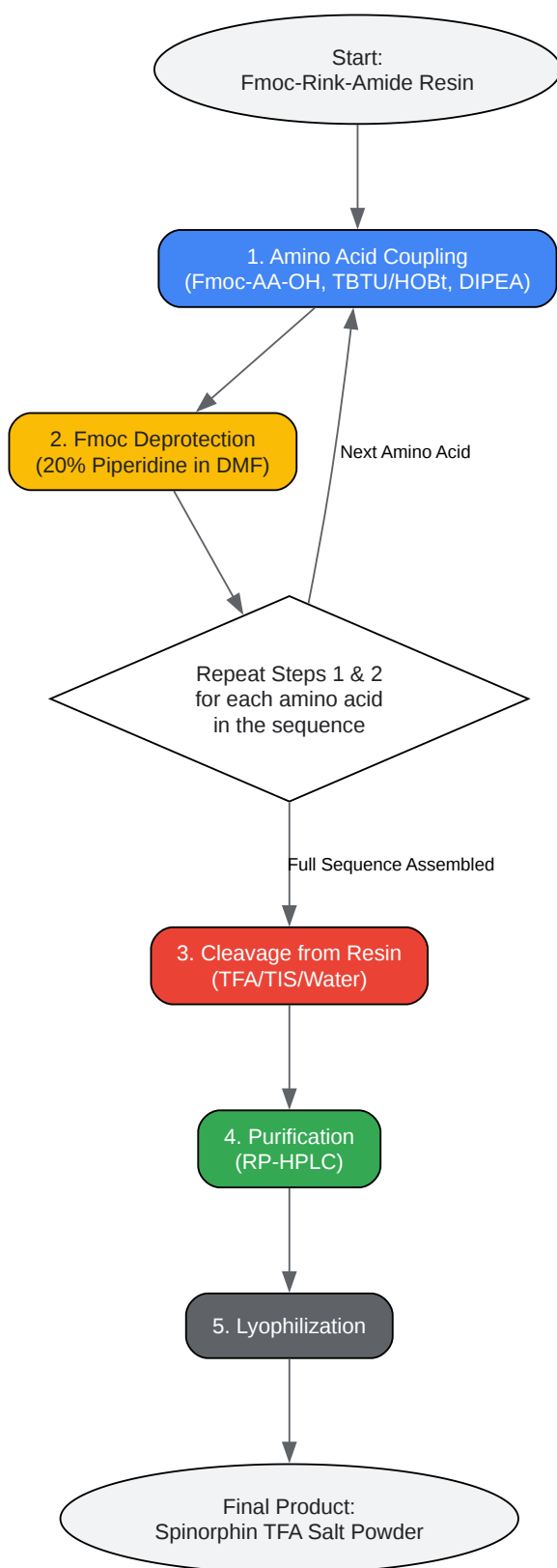
Beyond its enzymatic inhibition, Spinorphin also exhibits antinociceptive, antiallodynic, and anti-inflammatory properties.[1][7][9] Its mechanism of action is not fully elucidated but involves interactions with opioid receptors and other pathways.[1][2] For instance, it has been shown to block neutrophil chemotaxis by acting as a specific antagonist at the N-formylpeptide receptor subtype FPR.[9]

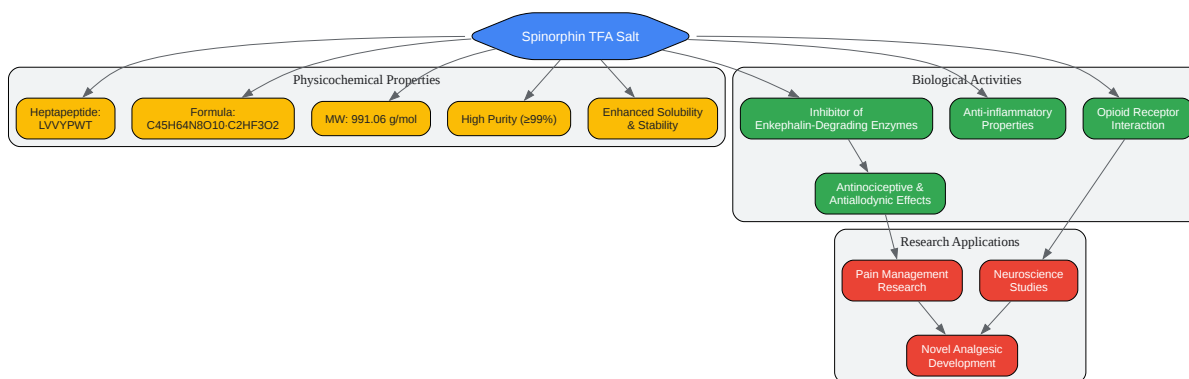


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